4-Fluorofuro[3,2-c]pyridine
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Overview
Description
4-Fluorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The presence of a fluorine atom at the 4-position of the furan ring imparts unique chemical and physical properties to the molecule. Furopyridines, including this compound, are of significant interest in medicinal chemistry due to their potential biological activities and their structural similarity to naturally occurring compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorofuro[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent production. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluorofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions. Conditions may include the use of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or an aldehyde .
Scientific Research Applications
4-Fluorofuro[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The unique properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Fluorofuro[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
- Furo[2,3-b]pyridine
Uniqueness
4-Fluorofuro[3,2-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. The fluorine atom can influence the compound’s lipophilicity, solubility, and ability to interact with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-fluorofuro[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOTEMPLJEZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248386-86-7 |
Source
|
Record name | 4-fluorofuro[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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